- Novel symmetrical ureas as modulators of protein arginine methyl transferasesBioorganic & Medicinal Chemistry, 2013, 21(7), 2056-2067,
Cas no 93071-65-9 (Methyl 3-(aminomethyl)benzoate)

Methyl 3-(aminomethyl)benzoate Propiedades químicas y físicas
Nombre e identificación
-
- Methyl 3-(aminomethyl)benzoate
- 3-(Aminomethyl)benzoic acid methyl ester
- 3-Aminomethyl-benzoic acid methyl ester
- Benzoic acid, 3-(aminomethyl)-, methyl ester
- 3-aminomethylbenzoic acid methyl ester
- 3-CARBOMETHOXYBENZYLAMINE
- 3-methoxycarbonyl benzylamine
- methyl 3-aminomethyl-benzoate
- (3-(Methoxycarbonyl)phenyl)methanamine
- m-(Methoxycarbonyl)benzylamine
- AKOS002337602
- EN300-57593
- BP-11962
- BDBM50232697
- SB40019
- METHYL3-(AMINOMETHYL)BENZOATE
- (3-(Methoxycarbonyl)Phenyl)Methanaminium
- OWBKDJSKHXGOJY-UHFFFAOYSA-N
- AB7438
- CHEMBL1778128
- 93071-65-9
- J-522661
- AS-44845
- DTXSID20383448
- SCHEMBL307892
- DB-079474
- ALBB-034388
- MFCD06797940
-
- MDL: MFCD06797940
- Renchi: 1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3
- Clave inchi: OWBKDJSKHXGOJY-UHFFFAOYSA-N
- Sonrisas: O=C(C1C=C(CN)C=CC=1)OC
Atributos calculados
- Calidad precisa: 165.07900
- Masa isotópica única: 165.079
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 3
- Complejidad: 159
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 52.3A^2
- Xlogp3: 1.3
Propiedades experimentales
- Denso: 1.121
- Punto de fusión: 37-39 ºC
- Punto de ebullición: 280 ºC
- Punto de inflamación: 139 ºC
- PSA: 52.32000
- Logp: 1.63220
Methyl 3-(aminomethyl)benzoate Información de Seguridad
Methyl 3-(aminomethyl)benzoate Datos Aduaneros
- Código HS:2922499990
- Datos Aduaneros:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
Methyl 3-(aminomethyl)benzoate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D597728-1g |
Methyl 3-(aminomethyl)benzoate |
93071-65-9 | 95% | 1g |
$485 | 2024-05-24 | |
TRC | M286680-50mg |
Methyl 3-(Aminomethyl)benzoate |
93071-65-9 | 50mg |
$ 65.00 | 2022-06-04 | ||
TRC | M286680-100mg |
Methyl 3-(Aminomethyl)benzoate |
93071-65-9 | 100mg |
$ 80.00 | 2022-06-04 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01711-25g |
Methyl 3-(aminomethyl)benzoate |
93071-65-9 | 95% | 25g |
$480 | 2023-09-07 | |
eNovation Chemicals LLC | Y1129505-25g |
3-Aminomethyl-benzoic acid methyl ester |
93071-65-9 | 95% | 25g |
$435 | 2024-07-28 | |
Enamine | EN300-57593-0.1g |
methyl 3-(aminomethyl)benzoate |
93071-65-9 | 0.1g |
$43.0 | 2023-02-09 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0135-1g |
3-Aminomethyl-benzoic acid methyl ester |
93071-65-9 | 96% | 1g |
381.62CNY | 2021-05-08 | |
Enamine | EN300-57593-0.25g |
methyl 3-(aminomethyl)benzoate |
93071-65-9 | 0.25g |
$45.0 | 2023-02-09 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0135-5g |
3-Aminomethyl-benzoic acid methyl ester |
93071-65-9 | 96% | 5g |
1102.46CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0135-25g |
3-Aminomethyl-benzoic acid methyl ester |
93071-65-9 | 96% | 25g |
¥3322.7 | 2025-01-22 |
Methyl 3-(aminomethyl)benzoate Métodos de producción
Métodos de producción 1
Métodos de producción 2
- 1,2,3-Triazole derivatives as histone deacetylase inhibitors and their preparation and use for the treatment of HDAC-related diseases, India, , ,
Métodos de producción 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, rt
- Preparation of N-substituted (hetero)aryl, particularly furan-2-yl, carboxamides and related compounds as prostanoid EP2 receptor agonists, World Intellectual Property Organization, , ,
Métodos de producción 4
- Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium SulfinatesJournal of Organic Chemistry, 2019, 84(5), 2850-2861,
Métodos de producción 5
1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ; 10 h, 90 °C
1.3 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 9 h, reflux
- The development of a novel transforming growth factor-β (TGF-β) inhibitor that disrupts ligand-receptor interactionsEuropean Journal of Medicinal Chemistry, 2020, 189,,
Métodos de producción 6
- Heterocyclic naphthalene amides having leukotriene-antagonistic action, World Intellectual Property Organization, , ,
Métodos de producción 7
- Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthaseBioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206,
Métodos de producción 8
- Bromination by means of sodium monobromoisocyanurate (SMBI)Organic & Biomolecular Chemistry, 2003, 1(14), 2506-2511,
Métodos de producción 9
- Sulfonamide-benzoic acid derivatives as GPAT inhibitors and their preparation, pharmaceutical compositions and use in the treatment of obesity, World Intellectual Property Organization, , ,
Métodos de producción 10
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
- Preparation of aromatic amides as kv2.1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 11
- Preparation of pyrazolylalkylamide derivatives for use as 5-lipoxygenase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 12
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
- 1,2,3-Triazole derivatives as histone deacetylase inhibitors and their preparation and use for the treatment of HDAC-related diseases, World Intellectual Property Organization, , ,
Métodos de producción 13
- Design and Synthesis of Small Molecule Glycerol 3-Phosphate Acyltransferase InhibitorsJournal of Medicinal Chemistry, 2009, 52(10), 3317-3327,
Métodos de producción 14
Métodos de producción 15
- Aminoalkylbenzamide peptidomimetic compounds for inhibiting farnesyl-protein transferase, and their preparation, United States, , ,
Métodos de producción 16
1.2 Reagents: Water ; 1 h, rt
- Cation-Transporting Peptides: Scaffolds for Functionalized Pores?Chemistry - A European Journal, 2015, 21(28), 10179-10184,
Métodos de producción 17
1.2 Solvents: Dichloromethane ; overnight, rt
- N-benzyl sulfonamides and related derivatives as 11β-HSD1 inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Métodos de producción 18
1.2 Reagents: Sodium carbonate
- Tripodal Tris-tacn and Tris-dpa Platforms for Assembling Phosphate-Templated Trimetallic CentersJournal of the American Chemical Society, 2010, 132(49), 17366-17369,
Métodos de producción 19
- Molecular meccano. 34. Combining different hydrogen-bonding motifs to self-assemble interwoven superstructuresChemistry - A European Journal, 1998, 4(4), 577-589,
Métodos de producción 20
1.2 Reagents: Hydroxylamine Solvents: Water ; 15 min, rt
- Transamination of Aromatic Aldehydes to Primary ArylmethylaminesOrganic Letters, 2023, 25(21), 3876-3880,
Methyl 3-(aminomethyl)benzoate Raw materials
- 3-(Aminomethyl)benzoic acid
- Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate
- Methyl 3-(aminomethyl)benzoate Hydrochloride
- Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate
- Benzoic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, methyl ester
- Methyl 3-formylbenzoate
- 3-Cyanobenzoic Acid Methyl Ester
- Methyl 3-methylbenzoate
- methyl 3-(azidomethyl)benzoate
Methyl 3-(aminomethyl)benzoate Preparation Products
Methyl 3-(aminomethyl)benzoate Literatura relevante
-
Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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